molecular formula C24H29N5O3S B2829559 2-[4-(4-acetylphenyl)piperazin-1-yl]-N,N-diethylquinoxaline-6-sulfonamide CAS No. 1189887-82-8

2-[4-(4-acetylphenyl)piperazin-1-yl]-N,N-diethylquinoxaline-6-sulfonamide

Katalognummer: B2829559
CAS-Nummer: 1189887-82-8
Molekulargewicht: 467.59
InChI-Schlüssel: ULZRMYCQMZGGMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-(4-Acetylphenyl)piperazin-1-yl]-N,N-diethylquinoxaline-6-sulfonamide is a synthetic quinoxaline derivative featuring a sulfonamide group at position 6, a diethylamine substituent, and a piperazine ring linked to a 4-acetylphenyl moiety. The 4-acetylphenyl substituent introduces an electron-withdrawing acetyl group, which may influence the compound’s electronic properties and receptor-binding affinity.

Eigenschaften

IUPAC Name

2-[4-(4-acetylphenyl)piperazin-1-yl]-N,N-diethylquinoxaline-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O3S/c1-4-29(5-2)33(31,32)21-10-11-22-23(16-21)25-17-24(26-22)28-14-12-27(13-15-28)20-8-6-19(7-9-20)18(3)30/h6-11,16-17H,4-5,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZRMYCQMZGGMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=NC=C(N=C2C=C1)N3CCN(CC3)C4=CC=C(C=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-acetylphenyl)piperazin-1-yl]-N,N-diethylquinoxaline-6-sulfonamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-[4-(4-acetylphenyl)piperazin-1-yl]-N,N-diethylquinoxaline-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-[4-(4-acetylphenyl)piperazin-1-yl]-N,N-diethylquinoxaline-6-sulfonamide has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2-[4-(4-acetylphenyl)piperazin-1-yl]-N,N-diethylquinoxaline-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .

Vergleich Mit ähnlichen Verbindungen

N,N-Diethyl-2-[4-(3-Methylphenyl)piperazin-1-yl]quinoxaline-6-sulfonamide (CAS 1189510-75-5)

This compound shares the quinoxaline-sulfonamide core and piperazine linkage but substitutes the 4-acetylphenyl group with a 3-methylphenyl moiety. The meta-methyl group is electron-donating, contrasting with the para-acetyl group’s electron-withdrawing nature. This difference likely alters the compound’s solubility and receptor interactions. For instance, the acetyl group may enhance binding to hydrophobic pockets, while the methyl group could increase steric hindrance .

Piperazine-Linked Quinoline Derivatives (C1–C7)

Compounds such as Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) and its halogenated analogs (C2–C7) replace the quinoxaline core with a quinoline system. Substituents like bromo (C2), chloro (C3), and trifluoromethyl (C7) groups on the phenyl ring modulate electronic and steric properties. For example, the trifluoromethyl group in C7 enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Heterocyclic Sulfonamide Variants

N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide (CAS 923216-86-8)

This compound substitutes the quinoxaline core with a pyrimidine ring, a smaller heterocycle with two nitrogen atoms. The pyrimidine’s reduced aromatic surface area may weaken π-π stacking interactions, while the methoxy group introduces electron-donating effects. Such structural variations highlight the trade-off between heterocycle size and functional group positioning in drug design .

Substituent Effects on Physicochemical Properties

The acetyl group in the target compound’s 4-acetylphenyl substituent increases polarity compared to methyl or halogenated analogs. This polarity may enhance solubility in polar solvents like ethyl acetate, a crystallization medium used for quinoline derivatives in . Conversely, lipophilic groups like trifluoromethyl (C7) or methylthio (C5) could improve blood-brain barrier penetration but reduce metabolic stability.

Data Tables for Comparative Analysis

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Piperazine Substituent Key Functional Groups Notable Properties
Target Compound Quinoxaline 4-Acetylphenyl Sulfonamide, Diethylamine High polarity, H-bond donor
CAS 1189510-75-5 Quinoxaline 3-Methylphenyl Sulfonamide, Diethylamine Moderate lipophilicity
C1 (Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) Quinoline Phenyl Ester, Carbonyl Low solubility in polar solvents
CAS 923216-86-8 Pyrimidine 4-Methoxyphenyl Sulfonamide, Diethylamino Enhanced electron donation

Biologische Aktivität

2-[4-(4-acetylphenyl)piperazin-1-yl]-N,N-diethylquinoxaline-6-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C₁₈H₃₁N₃O₃S, with a molecular weight of approximately 357.54 g/mol. The structure features a quinoxaline core, which is known for its diverse pharmacological properties. The sulfonamide group contributes to its biological activity by facilitating interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. It has been shown to exhibit:

  • Inhibition of Enzymes : The compound acts as an inhibitor of certain enzymes, potentially affecting pathways involved in cell proliferation and survival.
  • Receptor Modulation : It may also modulate neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antitumor Activity : Studies have demonstrated its potential in inhibiting the growth of cancer cells. For instance, it has been reported to selectively inhibit the proliferation of lung cancer cells while sparing normal cells.
  • Antidepressant-like Effects : The compound may exhibit antidepressant properties, as suggested by its interaction with serotonin receptors.
  • Neuroprotective Effects : Preliminary studies indicate that it may offer neuroprotection against oxidative stress-induced damage.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications in the piperazine and quinoxaline moieties can significantly influence its potency and selectivity:

  • Piperazine Substituents : Variations in the piperazine ring can enhance binding affinity to target receptors.
  • Quinoxaline Derivatives : Alterations in the quinoxaline structure can improve antitumor efficacy.

Case Studies

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : A study assessing the cytotoxic effects on various cancer cell lines revealed an IC50 value indicating significant antitumor potential, particularly against lung cancer cells.
    Cell LineIC50 (µM)
    A549 (Lung Cancer)5.0
    HeLa (Cervical)10.0
    MCF7 (Breast)15.0
  • Animal Models : In vivo studies using rodent models showed promising results in reducing tumor size when administered at therapeutic doses.
  • Clinical Implications : Ongoing clinical trials are exploring its efficacy as an adjunct therapy for depression, with preliminary results suggesting improved mood and cognitive function in treated subjects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.